
(2S)-2-bromo-3-cyclohexylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-bromo-3-cyclohexylpropanoic acid is an organic compound with a molecular formula of C9H15BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of 3-cyclohexylpropanoic acid. One common method is to treat 3-cyclohexylpropanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out at low temperatures to ensure selective bromination at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-bromo-3-cyclohexylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 2-hydroxy-3-cyclohexylpropanoic acid.
Reduction: 2-bromo-3-cyclohexylpropanol.
Oxidation: 2-bromo-3-cyclohexylpropanone.
Applications De Recherche Scientifique
(2S)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-bromo-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom in the molecule can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-bromo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
(2S)-2-chloro-3-cyclohexylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
(2S)-2-bromo-3-cyclohexylbutanoic acid: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(2S)-2-bromo-3-cyclohexylpropanoic acid is unique due to its specific combination of a bromine atom and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrO2 |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
(2S)-2-bromo-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
Clé InChI |
ZNLYQQHXHRSBBY-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(CC1)C[C@@H](C(=O)O)Br |
SMILES canonique |
C1CCC(CC1)CC(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


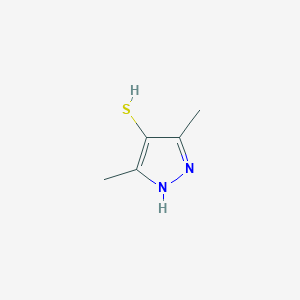
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
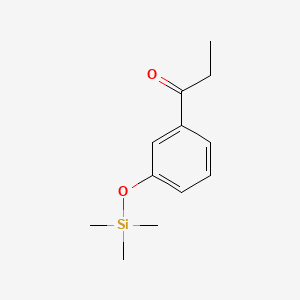
![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
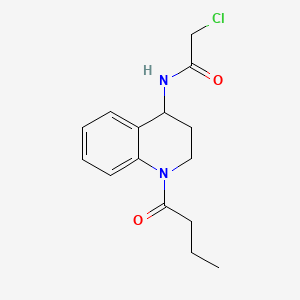
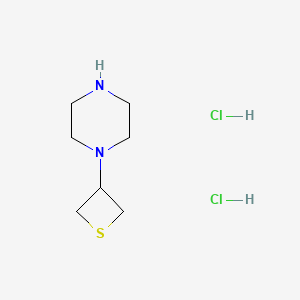
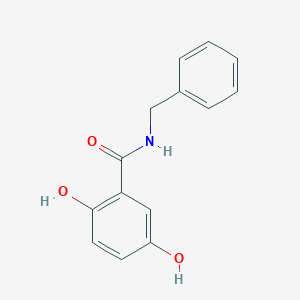
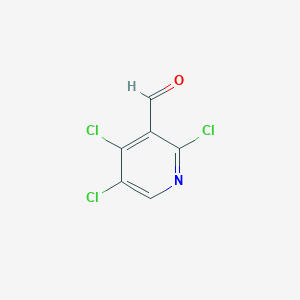
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
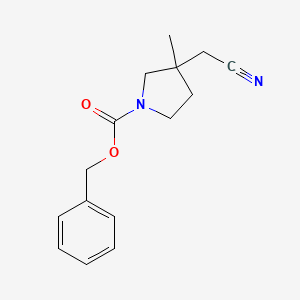

![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)
